alpha-Solanine
Description
Steroidal Glycoalkaloids: An Overview within Solanaceae
Steroidal glycoalkaloids (SGAs) are a class of nitrogen-containing secondary metabolites characterized by a C27 cholestane (B1235564) skeleton. iomcworld.com They are typically found as glycosides, meaning they consist of a steroidal alkaloid aglycone linked to a carbohydrate side chain at the 3-OH position. thieme-connect.com Within the Solanaceae family, over 200 different alkaloids have been identified, which can be categorized into five main structural types: solanidine (B192412), spirosolanes, solacongestidine, solanocapsine, and jurbidine. iomcworld.com
These compounds are synthesized by the plants as a natural defense mechanism against a variety of threats, including herbivores, insects, bacteria, viruses, and fungi. wikipedia.orgthieme-connect.com The concentration of SGAs can vary between different parts of the plant, with higher levels often found in leaves, stems, sprouts, and the skin of fruits and tubers. thieme-connect.comscialert.net Factors such as light exposure, mechanical damage, and storage conditions can significantly influence the accumulation of these compounds. wikipedia.orginchem.orgsrce.hr For instance, when potato tubers are exposed to light, they turn green due to chlorophyll (B73375) production and concurrently increase their glycoalkaloid content. wikipedia.org
In cultivated potatoes, the two major glycoalkaloids are α-solanine and α-chaconine, which together can constitute over 95% of the total glycoalkaloid content. thieme-connect.comoregonstate.edu These two compounds share the same aglycone, solanidine, but differ in their attached trisaccharide moieties. iomcworld.com Another significant pair of glycoalkaloids found in some Solanum species are solamargine (B1681910) and solasonine (B1682107), which have a spirosolane (B1244043) aglycone. iomcworld.com
Alpha-Solanine: Significance in Plant Biology and Biochemical Research
This compound plays a crucial role in the defense systems of plants within the Solanaceae family. wikipedia.orgscialert.net Its presence deters feeding by insects and herbivores and provides protection against various pathogens. thieme-connect.comelifesciences.org The protective effect of SGAs like α-solanine is attributed to their ability to interact with membrane sterols, which can disrupt the cell integrity of target organisms. elifesciences.org
From a biochemical research perspective, α-solanine has been the subject of numerous studies due to its diverse biological activities. Research has explored its potential applications in various fields. In vitro studies have suggested that α-solanine can induce apoptosis (programmed cell death), inhibit cell proliferation, and affect angiogenesis. chemicalbook.comresearchgate.net These properties have led to investigations into its potential as an anticancer agent. chemicalbook.comresearchgate.netnih.gov
The biosynthesis of α-solanine is a complex process that starts from the precursor mevalonate (B85504) and proceeds through intermediates like isopentenyl pyrophosphate, squalene (B77637), and cholesterol. researchgate.netresearchgate.net Cholesterol is then converted to the aglycone solanidine, which is subsequently glycosylated to form α-solanine. researchgate.netresearchgate.net Recent research has identified key enzymes in this pathway, such as the dioxygenase DPS, which is responsible for converting spirosolanes into the solanidane (B3343774) skeleton of α-solanine. eurekalert.org Understanding this biosynthetic pathway is not only of fundamental scientific interest but also has practical implications for controlling the levels of these compounds in food crops. eurekalert.orgresearchgate.net
Detailed Research Findings
Chemical and Physical Properties of α-Solanine
This compound is a complex molecule with the chemical formula C45H73NO15 and a molecular weight of 868.07 g/mol . chemdad.comnih.gov It is a tricyclic derivative of solanidine, with the sugar moiety attached at the C-3 hydroxyl group of the aglycone. chemicalbook.comnih.gov The carbohydrate portion is a trisaccharide composed of D-glucose, D-galactose, and L-rhamnose. chemicalbook.com
The compound presents as a white to off-white solid, often in a crystalline powder form. chemdad.comcarlroth.com It has a melting point of approximately 285°C, at which it decomposes. chemicalbook.comchemdad.com Its solubility varies significantly depending on the solvent. It is sparingly soluble in water (26.04 mg/L at 15°C) and chloroform, but readily soluble in hot ethanol (B145695) and slightly soluble in pyridine. chemicalbook.comchemdad.com
| Property | Value | Source(s) |
| Chemical Formula | C45H73NO15 | chemdad.comnih.gov |
| Molecular Weight | 868.07 g/mol | chemdad.comnih.gov |
| Appearance | White to off-white crystalline powder | chemdad.comcarlroth.com |
| Melting Point | ~285°C (decomposes) | chemicalbook.comchemdad.com |
| Water Solubility | 26.04 mg/L (at 15°C) | chemdad.com |
| Solubility in other solvents | Readily soluble in hot ethanol, sparingly in chloroform, slightly in pyridine | chemicalbook.comchemdad.com |
Biosynthesis of α-Solanine
The biosynthesis of α-solanine is an intricate metabolic pathway that originates from the mevalonate pathway. researchgate.netresearchgate.net The process begins with the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the fundamental building blocks for isoprenoids. researchgate.net These precursors are then used to form squalene, which undergoes cyclization to form 2,3-oxidosqualene. researchgate.netresearchgate.net
From 2,3-oxidosqualene, the pathway branches, with one route leading to the formation of cholesterol. frontiersin.org Cholesterol serves as the direct precursor for the aglycone solanidine. researchgate.netresearchgate.net The conversion of cholesterol to solanidine involves a series of enzymatic reactions, including hydroxylations and transaminations. wikipedia.org
Once solanidine is formed, it undergoes glycosylation, a process where sugar molecules are attached. researchgate.net This is catalyzed by specific glycosyltransferases. In the case of α-solanine, a trisaccharide composed of galactose, glucose, and rhamnose is attached to the solanidine backbone. chemicalbook.com Specifically, solanidine galactosyltransferase (SGT1) and solanidine glucosyltransferase (SGT2) are key enzymes involved in this final step. frontiersin.org
Recent studies have shed more light on the divergence of the solanidane and spirosolane biosynthetic pathways. It has been discovered that a dioxygenase enzyme, named DPS, is crucial for the conversion of spirosolane-type compounds into the solanidane skeleton of α-solanine. eurekalert.org This finding highlights a key evolutionary step that led to the production of α-solanine in potatoes. eurekalert.org
Structure
2D Structure
Properties
CAS No. |
20562-02-1 |
|---|---|
Molecular Formula |
C45H73NO15 |
Molecular Weight |
868.1 g/mol |
IUPAC Name |
2-[5-hydroxy-6-(hydroxymethyl)-2-[[(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C45H73NO15/c1-19-6-9-27-20(2)31-28(46(27)16-19)15-26-24-8-7-22-14-23(10-12-44(22,4)25(24)11-13-45(26,31)5)57-43-40(61-41-37(54)35(52)32(49)21(3)56-41)39(34(51)30(18-48)59-43)60-42-38(55)36(53)33(50)29(17-47)58-42/h7,19-21,23-43,47-55H,6,8-18H2,1-5H3/t19?,20?,21?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44-,45-/m0/s1 |
InChI Key |
ZGVSETXHNHBTRK-CEDTWTISSA-N |
SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C |
Isomeric SMILES |
CC1CCC2C(C3C(N2C1)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C |
Canonical SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C |
Color/Form |
SLENDER NEEDLES FROM 85% ALC |
melting_point |
286 °C |
Other CAS No. |
20562-02-1 |
physical_description |
Solid; [Merck Index] White odorless solid; [MSDSonline] |
Pictograms |
Irritant |
solubility |
DECOMP ABOUT 212 °C; USUALLY AMORPHOUS & GUMMY BUT HAS BEEN CRYSTALLIZED; SOL IN WATER /SOLANINE HYDROCHLORIDE/ READILY SOL IN HOT ALC, PRACTICALLY INSOL IN WATER (25 MG/L @ PH 6.0), ETHER, CHLOROFORM |
Synonyms |
Alpha-Solanine |
Origin of Product |
United States |
Biosynthesis of Alpha Solanine
Mevalonate (B85504) Pathway Contribution
The mevalonate (MVA) pathway, occurring in the cytosol, is a key contributor to the biosynthesis of α-solanine. nih.govkit.edu This pathway commences with acetyl-CoA and proceeds through a series of intermediates to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.netresearchgate.netresearchgate.net These C5 units are the fundamental precursors for the synthesis of all isoprenoids. kit.edu
The pathway progresses through the formation of mevalonate, which is then converted to isopentenyl pyrophosphate. researchgate.netresearchgate.net Subsequent steps involve the condensation of these C5 units to form larger molecules like squalene (B77637) (C30). researchgate.netresearchgate.net Squalene is then oxidized to 2,3-oxidosqualene, a critical branching point in sterol biosynthesis. researchgate.netresearchgate.net
MEP/DOXP Pathway Integration
MEP/DOXP Pathway Integration
While the MVA pathway is central, the MEP/DOXP pathway, located in the plastids, also plays a role in providing precursors for isoprenoid synthesis in plants. wikipedia.orgkit.edunih.gov This pathway begins with pyruvate (B1213749) and glyceraldehyde 3-phosphate. researchgate.net Although primarily associated with the synthesis of plastidic isoprenoids like carotenoids and the phytol (B49457) tail of chlorophyll (B73375), there can be some crosstalk between the MVA and MEP pathways. kit.edu Both pathways ultimately yield IPP and DMAPP, the universal precursors for isoprenoids. wikipedia.orgresearchgate.net
Sterol Metabolic Pathway: Cholesterol as a Key Intermediate
A crucial phase in α-solanine biosynthesis is the sterol metabolic pathway, which utilizes the isoprenoid precursors to form cholesterol. researchgate.netresearchgate.net Cholesterol, a C27 sterol, serves as the direct precursor to the steroidal alkaloid backbone of α-solanine. hapres.comresearchgate.netnih.govsemanticscholar.org
The synthesis of cholesterol from the C30 intermediate, 2,3-oxidosqualene, involves cyclization to form cycloartenol (B190886), which is a key branching point for phytosterol synthesis in plants. hapres.comnih.gov Through a series of enzymatic reactions, cycloartenol is converted to cholesterol. hapres.comfrontiersin.org This conversion is a critical control point, as highlighted by studies where downregulation of the sterol Δ24-reductase gene (StDWF1) led to reduced levels of both cholesterol and steroidal glycoalkaloids (SGAs) in potato plants. slu.se The entire cholesterol molecule, including both its ring structure and side chain, is incorporated into the structure of SGAs. nih.govsemanticscholar.org
The conversion of cholesterol to the aglycone solanidine (B192412) involves a series of complex reactions including hydroxylations, transamination, and cyclization. smolecule.comwikipedia.org
Molecular Mechanisms of Alpha Solanine Action
Cellular and Subcellular Interactions
Mitochondrial Membrane Perturbation and Ion Channel Modulation (e.g., Potassium Channels, Ca2+ Transport)
Alpha-solanine has been shown to interact with mitochondrial membranes, leading to a cascade of events that can result in cell damage and apoptosis. wikipedia.org One of the key mechanisms is the opening of mitochondrial potassium channels, which increases the mitochondrial membrane potential. wikipedia.org This alteration in membrane potential subsequently triggers the transport of calcium ions (Ca2+) from the mitochondria into the cytoplasm. wikipedia.orgresearchgate.net The resulting increase in cytosolic Ca2+ concentration is a critical factor in initiating apoptosis. wikipedia.orgresearchgate.net
Studies on HepG2 cells demonstrated that α-solanine treatment leads to a decrease in mitochondrial membrane potential and a concurrent increase in intracellular Ca2+ levels. researchgate.net This suggests that α-solanine can induce apoptosis through a mitochondria-mediated pathway. spandidos-publications.com Furthermore, α-solanine has been found to inhibit the active transport of calcium in the rat duodenum, indicating a broader impact on cellular calcium homeostasis. nih.govtaylorandfrancis.com The disruption of ion transport is not limited to calcium; α-solanine and related glycoalkaloids can also affect the active transport of sodium ions across cell membranes. wikipedia.orgnih.gov
The table below summarizes the effects of α-solanine on mitochondrial and ion channel functions.
| Cellular Component | Effect of this compound | Outcome | Reference |
| Mitochondrial Potassium Channels | Opens channels | Increased mitochondrial membrane potential | wikipedia.org |
| Mitochondrial Membrane Potential | Decreased | Release of apoptotic factors | researchgate.netspandidos-publications.com |
| Calcium (Ca2+) Transport | Release from mitochondria into cytoplasm; Inhibition of active transport | Increased cytosolic Ca2+ concentration, triggering apoptosis | wikipedia.orgresearchgate.netnih.gov |
| Sodium (Na+) Transport | Decreased transepithelial active transport | Altered ion balance across cell membranes | wikipedia.orgnih.gov |
Cholinesterase Inhibition Kinetics (e.g., Acetylcholinesterase)
This compound is a known inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govmdpi.com This inhibition can lead to an accumulation of acetylcholine in the nervous system. nih.gov
In vitro studies have shown that α-solanine and its counterpart α-chaconine are potent, reversible inhibitors of human BuChE. capes.gov.br Their inhibitory potency is significantly higher for BuChE compared to AChE. For instance, at a concentration of 2.88 x 10⁻⁶ M, α-solanine inhibited BuChE by approximately 50%, while α-chaconine at the same concentration caused about 70% inhibition. capes.gov.br The IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by half, further illustrate this difference. The IC50 for α-solanine's inhibition of AChE is 14.0 µM, whereas for BuChE it is 0.17 µM, indicating a much stronger inhibition of BuChE.
The inhibitory effects of these glycoalkaloids are a concern as they are present in commonly consumed foods like potatoes. nih.gov Even at concentrations found in human plasma after consuming a standard serving of potatoes, these compounds can cause measurable inhibition of BuChE.
The kinetics of cholinesterase inhibition by α-solanine are detailed in the table below.
| Enzyme | Type of Inhibition | IC50 Value | Observations | Reference |
| Acetylcholinesterase (AChE) | Reversible | 14.0 µM | Less potent inhibition compared to BuChE. | |
| Butyrylcholinesterase (BuChE) | Reversible | 0.17 µM | Significantly more potent and efficacious inhibition than for AChE. | capes.gov.br |
Membrane Permeabilization and Cell Lysis Mechanisms
This compound can disrupt cell membranes, a mechanism that contributes to its cytotoxic effects. wikipedia.orgjebms.org This disruption is believed to be a primary cause of symptoms associated with solanine toxicity. wikipedia.org The interaction of α-solanine with membrane components, particularly cholesterol, is a key factor in this process. nih.govnih.gov
This compound, along with other glycoalkaloids like α-chaconine, can form complexes with cholesterol in the cell membrane. nih.govtandfonline.com These complexes can create tubular or spherical structures within the membrane, leading to an increase in its permeability to various ions. nih.govnih.govtandfonline.com This increased permeability disrupts the normal ionic balance across the cell membrane, which can lead to cell lysis. jebms.org
The lytic effect of α-solanine is concentration-dependent and has been observed in various cell types, including red blood cells (hemolysis) and cancer cells. researchgate.netmdpi.com In human erythrocytes, α-solanine was found to be less potent in causing hemoglobin release compared to α-tomatine and α-chaconine. mdpi.com The synergistic action between α-solanine and α-chaconine in disrupting membranes has also been noted, suggesting a complex interaction between these glycoalkaloids and membrane components. nih.govmdpi.com
Modulation of Intracellular Signaling Pathways
Nuclear Factor-κB (NF-κB) Signaling Regulation
This compound has been shown to modulate the Nuclear Factor-κB (NF-κB) signaling pathway, a critical regulator of inflammation, cell proliferation, and apoptosis. plos.orgnih.govtargetmol.com Studies have demonstrated that α-solanine can inhibit the activity of NF-κB in various cell types, including cancer cells and endothelial cells. plos.orgnih.govnih.gov
In pancreatic cancer cells, α-solanine treatment significantly decreased the nuclear levels of the NF-κB p65 subunit, suggesting that it can suppress NF-κB activity. plos.org This inhibition of NF-κB is believed to contribute to the anti-proliferative and pro-apoptotic effects of α-solanine. plos.org Similarly, in human umbilical vein endothelial cells (HUVECs), α-solanine was found to inhibit endothelial inflammation by targeting the NF-κB signaling pathway. nih.govresearchgate.net It achieved this by downregulating the protein levels of phosphorylated p65 (p-p65), phosphorylated IκBα (p-IκBα), and IκB kinase (IKK) α/β. nih.gov
The inhibitory effect of α-solanine on the NF-κB pathway has also been observed in the context of its anti-inflammatory properties, where it can suppress the production of pro-inflammatory mediators. researchgate.netmedchemexpress.com
The table below summarizes the key findings regarding α-solanine's regulation of the NF-κB pathway.
| Cell Type | Effect on NF-κB Pathway | Downstream Consequences | Reference |
| Pancreatic Cancer Cells (PANC-1) | Decreased nuclear expression of NF-κB/p65. | Enhanced inhibition of cell growth and proliferation; promotion of apoptosis. | plos.org |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Downregulated protein levels of p-P65, p-IκBα, and IKKα/β. | Inhibition of endothelial inflammation. | nih.govresearchgate.net |
| Human Melanoma Cells (A2058) | Decreased nuclear level of NF-κB. | Inhibition of cell migration and invasion. | nih.gov |
| Macrophages | Inactivation of NF-κB signaling. | Anti-inflammatory effects. | researchgate.net |
MAPK (ERK1/2, MAPK1, MAPK14) Pathway Interactions
This compound interacts with the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK1/2, JNK, and p38 MAPK pathways, which are involved in regulating cell proliferation, differentiation, and apoptosis. scialert.netresearchgate.net The effects of α-solanine on these pathways can vary depending on the cell type.
In some cancer cell models, α-solanine has been shown to inhibit the phosphorylation of ERK1 and ERK2, which are key components of the MAPK/ERK pathway. scialert.netspandidos-publications.com This inhibition is associated with the induction of apoptosis. scialert.net For example, in colon cancer models, the induction of apoptosis by α-solanine is mediated, in part, by the inhibition of ERK1 and ERK2 phosphorylation. scialert.net
Conversely, in other contexts, α-solanine has been found to activate certain MAPK pathways. In prostate cancer cells, α-solanine induces apoptosis by activating the p38 MAPK pathway. researchgate.netnih.gov Similarly, in mouse testis cells, α-solanine was observed to induce the activation of ERK1/2 and JNK. researchgate.netnih.gov It is important to note that in some studies, such as on human melanoma cells, α-solanine did not affect the phosphorylation of ERK. nih.gov
These findings suggest that the interaction of α-solanine with MAPK pathways is complex and context-dependent, leading to different cellular outcomes.
The table below provides a summary of the observed interactions between α-solanine and MAPK pathways.
| Cell Type | MAPK Pathway Component | Effect of this compound | Cellular Outcome | Reference |
| Colon Cancer Cells | ERK1/2 | Inhibition of phosphorylation | Induction of apoptosis | scialert.net |
| Prostate Cancer Cells (DU145) | p38 MAPK | Activation | Induction of apoptosis | researchgate.netnih.gov |
| Mouse Testis Cells (TM3 and TM4) | ERK1/2, JNK | Activation | Anti-proliferative effects | researchgate.netnih.gov |
| Human Melanoma Cells (A2058) | ERK | No effect on phosphorylation | - | nih.gov |
| Pancreatic Cancer Cells | Wnt/β-catenin, Akt/mTOR, Stat3, NF-κB | Inhibition | Anti-proliferation, anti-angiogenesis, anti-metastasis | plos.org |
PI3K-Akt Signaling Cascade Effects
This compound exerts significant influence over the Phosphatidylinositide 3-kinase (PI3K)-Akt signaling cascade, a critical pathway in regulating cell growth, proliferation, and survival. Research indicates that α-solanine suppresses the phosphorylation of both PI3K and Akt, effectively inhibiting the pathway. nih.govresearchgate.netmdpi.comscirp.org This inhibitory action has been observed in various cancer cell lines, including human melanoma, prostate cancer, and renal carcinoma cells. nih.govresearchgate.netscirp.org The inhibition of the PI3K/Akt pathway is a key mechanism behind α-solanine's anti-tumor effects, as this cascade is often overactive in many types of cancer. scirp.orgscirp.org
The downstream effects of this inhibition are multifaceted. By blocking the PI3K/Akt pathway, α-solanine can down-regulate the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a protein crucial for tumor cell metabolism and adaptation to hypoxic environments. scirp.orgscirp.orgbiomedres.us Furthermore, the suppression of the Akt/mTOR (mammalian target of rapamycin) signaling axis, a downstream branch of the PI3K/Akt pathway, has been identified as a mechanism through which α-solanine induces autophagy. nih.govscialert.net Studies have also linked the inhibition of PI3K/Akt signaling by α-solanine to a reduction in the migration and invasion of melanoma cells. nih.gov In human renal cancer cells, solanine was shown to decrease the expression of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt) without affecting the total levels of these proteins, suggesting its target is the phosphorylation process itself. scirp.orgscirp.org
Table 1: Effects of α-Solanine on the PI3K-Akt Pathway
| Cell Line/Model | Effect | Downstream Consequences | Reference |
|---|---|---|---|
| Human Melanoma (A2058) | Suppressed phosphorylation of PI3K and Akt | Reduced cell migration and invasion | nih.gov |
| Human Prostate Cancer (PC-3) | Suppressed phosphorylation of PI3K and Akt | Inhibition of cell invasion | researchgate.net |
| Human Renal Cancer (ACHN) | Inhibited phosphorylation of PI3K and Akt | Down-regulation of HIF-1α, reduced ATP generation | scirp.orgscirp.org |
| Human Cancer Cells (A549, etc.) | Downregulation of phosphorylated Akt and mTOR | Induction of autophagy | nih.gov |
| Multidrug-Resistant Oral Cancer | Reduced activity of PI3K and Akt | Inhibition of proliferation and angiogenesis | mdpi.com |
Reactive Oxygen Species (ROS)-Mediated Pathway Modulation
This compound has been shown to modulate cellular pathways through the generation of reactive oxygen species (ROS). Treatment with α-solanine leads to an increase in intracellular ROS levels in various cell types. mdpi.comnih.gov This elevation in ROS, a form of oxidative stress, is a significant contributor to the compound's cytotoxic effects. The induced ROS can trigger mitochondrial dysfunction, leading to a decrease in the mitochondrial membrane potential. mdpi.com
The accumulation of ROS is a key mechanism in α-solanine's ability to induce programmed cell death. mdpi.comamegroups.cn In human hepatocellular carcinoma HepG2 cells, solanine-induced ROS was found to inhibit cell growth. scialert.net Furthermore, the activation of the ROS/P38 signaling pathway has been implicated in the inhibition of prostate cancer growth by solanine. amegroups.cn Beyond apoptosis, ROS generation is also a critical step in α-solanine-induced autophagy. nih.govamegroups.cn Studies demonstrate that scavenging ROS can suppress the autophagic processes initiated by α-solanine, confirming the mediatory role of oxidative stress in this cellular response. nih.gov
STAT1 and JAK2 Involvement
Network pharmacology and molecular docking studies have identified Signal Transducer and Activator of Transcription 1 (STAT1) and Janus Kinase 2 (JAK2) as potential molecular targets of α-solanine. nih.govresearchgate.netresearchgate.net These analyses predicted that α-solanine has a favorable binding affinity for both STAT1 and JAK2 proteins. nih.gov The JAK/STAT pathway is crucial for transducing signals from cytokines and growth factors, thereby regulating processes like cell proliferation, differentiation, and apoptosis. nih.gov
Experimental validation in glioma cells has shown that α-solanine treatment can significantly decrease the messenger RNA (mRNA) expression of STAT1. nih.gov This finding aligns with the observation that high expression of STAT family members can be associated with a poor prognosis in glioma. nih.gov While the direct functional consequences of α-solanine binding to JAK2 are still being elucidated, the established role of the JAK2/STAT1 pathway in mediating apoptosis in other contexts suggests a potential mechanism for α-solanine's action. nih.gov For instance, the activation of the JAK2/STAT1 pathway is known to be involved in inducing apoptosis in macrophages. nih.gov
Hypoxia-Inducible Factor-1α (HIF-1α) Pathway Regulation
This compound actively regulates the Hypoxia-Inducible Factor-1α (HIF-1α) pathway, which is a master regulator of cellular adaptation to low oxygen (hypoxia) conditions, particularly prevalent in solid tumors. scirp.orgscirp.org Research demonstrates that α-solanine treatment leads to the downregulation and reduced expression of HIF-1α protein. mdpi.comscirp.orgscirp.org This effect has been observed in various cancer models, including renal and pancreatic cancer cells. scirp.orgscirp.orgnih.gov
The mechanism for this regulation often involves the inhibition of upstream signaling pathways that control HIF-1α synthesis and stability. dovepress.com this compound has been shown to suppress HIF-1α levels by inhibiting the PI3K/Akt signaling pathway. scirp.orgscirp.orgbiomedres.us Additionally, it can down-regulate HIF-1α by blocking the ERK1/2 signaling pathway. nih.gov By reducing HIF-1α levels, α-solanine can inhibit crucial processes for tumor growth, such as angiogenesis (the formation of new blood vessels) and the metabolic shift towards glycolysis. mdpi.comscirp.orgdovepress.com For example, α-solanine was found to decrease the expression of Vascular Endothelial Growth Factor (VEGF), a key angiogenic factor regulated by HIF-1α. mdpi.comnih.gov In a non-cancer context, α-solanine was also found to inhibit intense glycolysis and alleviate ferroptosis in osteoarthritis chondrocytes through the HIF-1α pathway. nih.gov
Influence on Cellular Processes
Cell Cycle Progression Alterations (e.g., G1, G2 phases)
This compound influences cellular proliferation by inducing alterations in cell cycle progression, although the specific effects can be cell-type dependent. In human colorectal cancer cells, α-solanine treatment caused cell cycle arrest in the G0/G1 phase. nih.gov This arrest was associated with the dose-dependent inhibition of cyclin D1 (CCND1) and cyclin-dependent kinase 4 (CDK4), key regulatory proteins that promote the transition from the G1 to the S phase. nih.gov
Conversely, in other cell lines, α-solanine induces arrest at later stages of the cell cycle. Studies on human trophoblast cells (HTR-8/SVneo) revealed that α-solanine treatment resulted in cell cycle arrest at the S and G2/M phases. mdpi.comfrontiersin.org Similarly, in human liver cancer HepG2 cells, α-solanine was reported to arrest the cell cycle in the S phase, leading to a corresponding decrease in the population of cells in the G2/M phase. scialert.netresearchgate.net These findings indicate that α-solanine can disrupt the normal sequence of the cell cycle at various checkpoints, ultimately inhibiting cell division.
Table 2: Cell Cycle Alterations Induced by α-Solanine
| Cell Line | Phase of Arrest | Associated Molecular Changes | Reference |
|---|---|---|---|
| Human Colorectal Cancer (RKO) | G0/G1 | Decreased expression of CCND1 and CDK4 | nih.gov |
| Human Trophoblast (HTR-8/SVneo) | S and G2/M | Not specified | mdpi.comfrontiersin.org |
| Human Liver Cancer (HepG2) | S | Disappearance of G2/M phase population | scialert.netresearchgate.net |
Apoptosis Induction Pathways (e.g., Bax/Bcl-2, Caspase Activation)
A primary mechanism of α-solanine's cytotoxic activity is the induction of apoptosis, or programmed cell death. nih.govmdpi.com This process is mediated through the intrinsic, or mitochondrial, pathway of apoptosis. researchgate.netnih.gov A key regulatory point in this pathway is the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. nih.govnih.gov this compound has been shown to modulate this balance by downregulating the expression of the anti-apoptotic protein Bcl-2 and upregulating the expression of the pro-apoptotic protein Bax. nih.govresearchgate.netresearchgate.net This shift increases the Bax/Bcl-2 ratio, which promotes the permeabilization of the outer mitochondrial membrane. amegroups.cnnih.gov
The disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm. researchgate.netnih.gov This event triggers the formation of the apoptosome and initiates a caspase cascade. nih.govmdpi.com Research has confirmed that α-solanine treatment activates key executioner caspases, including caspase-3, as well as initiator caspases like caspase-8 and caspase-9, in various cancer cells. mdpi.comnih.gov The activation of this cascade systematically dismantles the cell, leading to its death. nih.gov
Autophagy Modulation
This compound is a known inducer of autophagy, a cellular process of self-digestion that can be leveraged for therapeutic benefit. nih.gov Its pro-autophagic activity is linked to the generation of reactive oxygen species (ROS) and the subsequent activation of endoplasmic reticulum (ER) stress. nih.gov This cascade of events leads to the inhibition of the Akt/mTOR signaling pathway, a central regulator of cell growth and proliferation. nih.govspandidos-publications.com
The induction of autophagy by this compound is characterized by the formation of autophagosomes and an increased turnover of microtubule-associated protein 1 light chain 3-II (LC3-II), a key autophagy marker. nih.gov Studies have shown that co-treatment with autophagy inhibitors like chloroquine (B1663885) and bafilomycin A1 further enhances the accumulation of LC3-II, confirming the induction of autophagic flux by this compound. nih.gov This modulation of autophagy is a significant component of this compound's mechanism of action in various cell types. nih.govspandidos-publications.com
DNA Damage and Repair Responses
This compound has been observed to induce DNA damage, a critical event that can trigger cell cycle arrest and apoptosis. researchgate.netnih.gov The generation of reactive oxygen species (ROS) by this compound is a key contributor to this genotoxic effect. spandidos-publications.com This oxidative stress can lead to various forms of DNA lesions, including single and double-strand breaks. frontiersin.org
In response to this damage, cells activate complex DNA repair pathways. frontiersin.org While the specific interactions of this compound with all DNA repair mechanisms are still under investigation, its ability to induce damage highlights a crucial aspect of its molecular action. The cellular response to this damage is a determining factor in the ultimate fate of the cell, whether it be repair and survival or the initiation of programmed cell death.
Epithelial-Mesenchymal Transition (EMT) Inhibition
The epithelial-mesenchymal transition (EMT) is a cellular program that is crucial for embryonic development and is often aberrantly activated in cancer metastasis. This compound has demonstrated the ability to inhibit EMT in various cancer cell models. nih.govfrontiersin.org This inhibition is characterized by an increase in the expression of epithelial markers, such as E-cadherin, and a concurrent decrease in mesenchymal markers like vimentin (B1176767) and N-cadherin. nih.govfrontiersin.orgspandidos-publications.com
The suppression of EMT by this compound is linked to its ability to modulate key signaling pathways, including the PI3K/Akt and ERK pathways. nih.govdntb.gov.ua By downregulating these pathways, this compound can prevent the transcriptional changes that drive the EMT process. nih.gov This inhibitory effect on EMT contributes significantly to its observed anti-metastatic properties. nih.govresearchgate.net
Matrix Metalloproteinase (MMPs) Activity Regulation (e.g., MMP-2, MMP-9)
Matrix metalloproteinases (MMPs) are a family of enzymes responsible for degrading the extracellular matrix, a critical step in cancer cell invasion and metastasis. amegroups.org this compound has been shown to effectively regulate the activity of several MMPs, most notably MMP-2 and MMP-9. nih.govspandidos-publications.complos.org
Research has demonstrated that this compound can suppress both the expression and activity of MMP-2 and MMP-9 in a dose-dependent manner. spandidos-publications.comspandidos-publications.complos.org This downregulation is a key mechanism behind this compound's ability to inhibit cancer cell migration and invasion. spandidos-publications.comchemfaces.comspandidos-publications.com Concurrently, this compound has been found to increase the expression of tissue inhibitors of metalloproteinases (TIMPs), such as TIMP-1 and TIMP-2, which further contributes to the net decrease in MMP activity. nih.govresearchgate.net
Endoplasmic Reticulum (ER) Stress Induction
The endoplasmic reticulum (ER) is a critical organelle involved in protein folding and synthesis. The accumulation of unfolded or misfolded proteins in the ER leads to a condition known as ER stress, which can trigger an unfolded protein response (UPR). nih.gov this compound has been identified as an inducer of ER stress. nih.govmedchemexpress.com
Treatment with this compound leads to an increased expression of key ER stress marker proteins, including BiP, ATF6, PERK, and IRE1α. nih.gov This activation of the UPR is a significant contributor to the cellular effects of this compound, including the induction of autophagy and apoptosis. nih.govresearchgate.net The ability of this compound to induce ER stress highlights a crucial pathway through which it exerts its cytotoxic effects. nih.gov
Angiogenesis Regulatory Mechanisms (e.g., VEGF expression)
Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis. This compound has been shown to possess anti-angiogenic properties by targeting key regulatory molecules. plos.orgspandidos-publications.com A primary target in this process is the Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor. amegroups.org
Studies have consistently demonstrated that this compound can significantly decrease the expression of VEGF at both the mRNA and protein levels. plos.orgnih.gov This reduction in VEGF leads to the inhibition of endothelial cell tube formation, a critical step in angiogenesis. plos.orgresearchgate.net The downregulation of VEGF expression by this compound is mediated, at least in part, through the suppression of signaling pathways such as ERK1/2-HIF-1α and STAT3. nih.gov
Enzymatic Target Interactions beyond Cholinesterase
While this compound is a known inhibitor of cholinesterases, its enzymatic interactions extend to other key cellular enzymes. nih.govinchem.org As previously discussed, this compound significantly impacts the activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, by downregulating their expression and activity. nih.govplos.org This inhibition of MMPs is a crucial aspect of its anti-metastatic effects. spandidos-publications.com Furthermore, this compound's ability to modulate signaling pathways such as PI3K/Akt and ERK involves interactions with various kinases within these cascades, leading to their suppressed phosphorylation and activity. nih.govdntb.gov.ua These interactions highlight the multi-targeted nature of this compound's molecular action.
Interactive Data Table: Effects of this compound on Molecular Targets
| Molecular Target | Effect of this compound | Associated Cellular Process | References |
| Akt/mTOR Pathway | Inhibition | Autophagy, Cell Proliferation | nih.gov, spandidos-publications.com |
| DNA | Damage Induction | Cell Cycle Arrest, Apoptosis | researchgate.net, nih.gov |
| E-cadherin | Increased Expression | EMT Inhibition | nih.gov, frontiersin.org, spandidos-publications.com |
| Vimentin | Decreased Expression | EMT Inhibition | nih.gov, frontiersin.org |
| MMP-2 | Decreased Expression and Activity | Invasion, Metastasis | plos.org, nih.gov, spandidos-publications.com, spandidos-publications.com |
| MMP-9 | Decreased Expression and Activity | Invasion, Metastasis | plos.org, nih.gov, spandidos-publications.com, spandidos-publications.com |
| ER Stress Proteins (BiP, ATF6, etc.) | Increased Expression | Autophagy, Apoptosis | nih.gov |
| VEGF | Decreased Expression | Angiogenesis | plos.org, nih.gov, amegroups.org |
| Cholinesterases | Inhibition | Neurotransmission | nih.gov, , inchem.org |
Arylamine N-acetyltransferase (NAT) Activity Inhibition and Gene Expression
This compound has been identified as a significant modulator of arylamine N-acetyltransferase (NAT) activity and expression. spandidos-publications.com NATs are phase II metabolizing enzymes responsible for the acetylation of arylamine carcinogens, a critical step in their metabolic activation. spandidos-publications.com Research conducted on human hepatoma HepG2 cells has elucidated the specific mechanisms by which this compound exerts its effects on this enzyme system.
Studies have demonstrated that this compound significantly decreases NAT activity in both intact HepG2 cells and in the cell cytoplasm in a dose-dependent manner. spandidos-publications.com Kinetic analysis, utilizing double-reciprocal plots, has revealed that this compound functions as a non-competitive inhibitor of NAT. spandidos-publications.comnih.gov This mode of inhibition is characterized by a significant reduction in the maximum velocity (Vmax) of the enzyme, while the Michaelis constant (Km) remains unchanged. spandidos-publications.comnih.gov This indicates that this compound does not compete with the substrate for the active site of the enzyme but rather binds to a different site, thereby reducing the enzyme's catalytic efficiency. spandidos-publications.com
Table 1: Kinetic Parameters of NAT Inhibition by this compound in HepG2 Cells
| Parameter | Effect of this compound | Significance |
| Km (Michaelis Constant) | No significant difference | Indicates inhibitor does not bind to the enzyme's active site. |
| Vmax (Maximum Velocity) | Significantly decreased | Demonstrates reduced catalytic efficiency of the enzyme. |
| Inhibition Type | Non-competitive | This compound binds to an allosteric site on the NAT enzyme. |
Data sourced from studies on HepG2 cells. spandidos-publications.comnih.gov
Other Enzyme Kinetics Studies
In addition to its effects on NAT, this compound is a potent inhibitor of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). tandfonline.comnih.gov These enzymes are crucial for the breakdown of the neurotransmitter acetylcholine. tandfonline.com The inhibition of AChE and BuChE is considered a primary mechanism for some of the biological activities attributed to glycoalkaloids. nih.gov
In vitro studies have quantified the inhibitory potency of this compound against these enzymes. One study comparing several glycoalkaloids found that this compound and the structurally similar alpha-chaconine (B190788) were equally effective, with a concentration of 100 µM causing approximately 80% inhibition of both human and bovine erythrocyte AChE. inchem.org This highlights that the full glycoalkaloid structure is necessary for this inhibitory activity, as the aglycone base, solanidine (B192412), was found to be ineffective. inchem.org
Further kinetic studies have determined the half-maximal inhibitory concentration (IC50) for this compound. In one investigation using the myocardium of the beetle Tenebrio molitor, the IC50 value for this compound was determined to be 1.88 x 10⁻⁷ M. tandfonline.com Research on human plasma BuChE demonstrated that this compound at a concentration of 2.88 x 10⁻⁶ M resulted in 42% to 54% inhibition. oup.com The inhibition of BuChE by this compound is suggested to be reversible. oup.com The differential inhibition kinetics between AChE and BuChE can be utilized for selective detection methods. nih.gov
Table 2: Inhibition of Cholinesterases by this compound
| Enzyme | Organism/System | Concentration | Inhibition | Reference |
| Acetylcholinesterase (AChE) | Human & Bovine Erythrocytes | 100 µM | ~80% | inchem.org |
| Acetylcholinesterase (AChE) | Tenebrio molitor (Myocardium) | IC50 = 0.188 µM | 50% | tandfonline.com |
| Butyrylcholinesterase (BuChE) | Human Plasma | 2.88 µM | 42-54% | oup.com |
Ecological and Inter Species Interactions of Alpha Solanine
Role in Plant Chemical Defense
The production of α-solanine is a crucial adaptive trait for plants in the Solanaceae family, serving as a natural defense mechanism. researchgate.netnih.gov This steroidal glycoalkaloid is distributed throughout the plant, including the leaves, stems, and tubers, and its concentration can increase in response to stress factors such as mechanical damage, exposure to light, and attacks by pathogens. nih.govresearchgate.netfoodandnutritionjournal.orginchem.org
Alpha-solanine exhibits significant antifeedant properties, deterring a variety of herbivores from feeding on the plant. horticultureresearch.netnih.govresearchgate.net Its bitter taste acts as a primary deterrent for many insects and animals. researchgate.net Research has demonstrated that both α-solanine and the related glycoalkaloid α-chaconine can inhibit feeding in various insect species. For instance, studies have shown these compounds to be effective larval feeding deterrents for the spruce budworm (Choristoneura fumiferana). nih.gov Similarly, feeding by the garden snail (Helix aspersa) was significantly inhibited when exposed to α-solanine. researchgate.netnih.gov The antifeedant effects of α-solanine are often more potent when it acts synergistically with α-chaconine, another major glycoalkaloid found in potatoes. researchgate.netnih.gov While effective against many generalist herbivores, some specialist insects, such as the Colorado potato beetle (Leptinotarsa decemlineata), have evolved mechanisms to tolerate these compounds. mdpi.com
This compound possesses broad-spectrum antimicrobial properties, contributing to the plant's resistance against pathogenic fungi and bacteria. scialert.netplantarchives.orgturkjps.org It has been shown to inhibit the growth of various fungal species. ualberta.cascielo.brnih.gov For example, α-solanine has demonstrated antifungal activity against fungi like Candida albicans and Trichophyton rubrum. nih.gov Studies have also reported its effectiveness against plant pathogenic fungi such as Ascobolus crenulatus, Alternaria brassicicola, Phoma medicaginis, and Rhizoctonia solani. scielo.br The mechanism of its antifungal action is believed to involve the disruption of fungal cell membranes. ualberta.ca Furthermore, α-solanine has exhibited antibacterial activity against several pathogenic bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and E. coli. plantarchives.org The inhibitory effects of α-solanine can be synergistic when combined with other plant metabolites like phenolic acids. nih.gov
Antifungal and Antibacterial Activities
Interspecific Variances and Plant Genotype Influence
The concentration and composition of glycoalkaloids, including α-solanine, can vary significantly among different species within the Solanaceae family and even between different cultivars of the same species. foodandnutritionjournal.orgplantarchives.org This variation is influenced by both genetic factors and environmental conditions. researchgate.net
The levels of α-solanine and other glycoalkaloids differ considerably across various Solanaceae plants such as potatoes, tomatoes, and eggplants. foodandnutritionjournal.org For example, while α-solanine and α-chaconine are the predominant glycoalkaloids in cultivated potatoes, other species may have different primary glycoalkaloids. foodandnutritionjournal.org Even within a single species like the potato, the glycoalkaloid content is genetically controlled and can differ between varieties. foodandnutritionjournal.orgoregonstate.edu Environmental factors such as light exposure, temperature, and mechanical damage can also significantly influence the accumulation of these compounds. nih.govresearchgate.netoregonstate.edu
Advances in biotechnology have opened up possibilities for modifying the glycoalkaloid content in Solanaceae crops. foodsciencejournal.com Genetic engineering techniques, particularly CRISPR-Cas9, are being explored to either reduce the levels of toxic glycoalkaloids in edible parts of the plant or enhance their production in foliage to improve pest resistance. foodsciencejournal.commdpi.comfrontiersin.org Researchers have successfully used CRISPR-Cas9 to knock out genes involved in the biosynthesis of steroidal glycoalkaloids (SGAs) in potatoes. mdpi.comfrontiersin.orgisaaa.org For example, targeting the St16DOX gene, which is involved in the SGA biosynthetic pathway, has resulted in potato lines with significantly reduced or no accumulation of α-solanine and α-chaconine. mdpi.comfrontiersin.org These approaches hold promise for developing safer and more resilient crop varieties. frontiersin.org
Glycoalkaloid Content Variation Across Solanaceae Species
Degradation Pathways in Biological Systems
The persistence and impact of α-solanine in various ecosystems are significantly influenced by its degradation through biological processes. Microorganisms in different environments have evolved specific enzymatic pathways to break down this complex glycoalkaloid.
In terrestrial and aquatic environments, the breakdown of α-solanine is predominantly a microbial process. nih.gov Studies conducted in agricultural soils and groundwater have demonstrated that indigenous microorganisms are capable of degrading α-solanine. nih.govresearchgate.net The degradation proceeds through a stepwise hydrolysis of the carbohydrate side chain. The initial step involves the cleavage of the terminal glucose unit to form β1-solanine, followed by the removal of the rhamnose unit to yield γ-solanine, and finally, the cleavage of the galactose unit to produce the aglycone, solanidine (B192412). nih.govresearchgate.netcgiar.org
The rate of degradation can be influenced by environmental factors such as soil type and temperature. For instance, half-lives for α-solanine in the topsoils of three different agricultural sites at 15°C were found to range from 1.8 to 4.1 days. cgiar.org Even at a lower temperature of 5°C, degradation proceeds, with half-lives in sandy soil horizons measured between 4.7 and 8.7 days. cgiar.orgresearchgate.net This microbial activity is a crucial dissipation route for glycoalkaloids released from decaying potato plant matter into the soil. cgiar.org
Table 1: Microbial Degradation Pathway of α-Solanine in Environmental Samples
| Compound | Intermediate Metabolite | Final Aglycone | Source |
| α-Solanine | β1-Solanine | Solanidine | nih.govresearchgate.net |
| γ-Solanine | nih.govresearchgate.net |
Certain insects that feed on Solanaceae plants have developed a symbiotic relationship with gut bacteria capable of detoxifying glycoalkaloids. A notable example is the potato tuber moth (Phthorimaea operculella), whose gut microbiome contains Glutamicibacter halophytocola S2, a bacterium with a high capacity for degrading α-solanine. nih.gov This bacterium possesses a specific gene cluster that encodes a portfolio of multifunctional enzymes responsible for the complete deglycosylation of α-solanine. nih.govfrontiersin.orgresearchgate.net
The degradation is catalyzed by three key enzymes: an α-rhamnosidase (RhaA), a β-glucosidase (GluA), and a β-galactosidase (GalA). nih.govfrontiersin.org These enzymes work in a coordinated fashion to break down α-solanine into its non-toxic aglycone, solanidine, thereby enhancing the fitness of the insect host on potatoes with high glycoalkaloid content. nih.govfrontiersin.org The process begins with the removal of the β-glucose, a step in which RhaA, GluA, and GalA can all participate, followed by the removal of α-rhamnose primarily by RhaA. The final step is the removal of β-galactose to produce solanidine, with GluA and GalA as the key enzymes. frontiersin.org
Table 2: Enzymatic Degradation of α-Solanine by Glutamicibacter halophytocola S2
| Degradation Step | Enzyme(s) Involved | Key Enzyme(s) for Step | Product | Source |
| α-Solanine → β1-Solanine | RhaA, GluA, GalA | RhaA, GluA | β1-Solanine | frontiersin.org |
| β1-Solanine → γ-Solanine | RhaA, GluA | RhaA | γ-Solanine | frontiersin.org |
| γ-Solanine → Solanidine | RhaA, GluA, GalA | GluA, GalA | Solanidine | frontiersin.org |
In vertebrate herbivores, particularly ruminants, the gut microbiota plays a significant role in the metabolic transformation of ingested α-solanine. In vitro studies using rumen microorganisms have demonstrated the hydrolysis of potato glycoalkaloids to their aglycone, solanidine. nih.govnih.gov This process is an enzymatic hydrolysis carried out by bacterial glycosidases present in the gastrointestinal tract. zenodo.org
Further metabolism of the resulting solanidine has also been observed. Rumen microorganisms can reduce solanidine to 5β-solanidan-3β-ol. nih.gov This biotransformation within the digestive system is a critical detoxification mechanism, as the aglycone and its metabolites may have different biological activities and toxicities compared to the parent glycoalkaloid. nih.govzenodo.org
Table 3: Metabolic Transformation of α-Solanine in Ruminant Systems
| Substrate | Biological System | Metabolites | Source |
| α-Solanine | Rumen Microorganisms (in vitro) | Solanidine, 5β-solanidan-3β-ol | nih.govnih.gov |
Bacterial Enzymatic Degradation in Insect Gut Microbiomes (e.g., Glutamicibacter halophytocola S2)
Synergistic and Antagonistic Interactions with Other Glycoalkaloids
This compound rarely occurs in isolation in the potato plant, typically co-existing with the structurally similar glycoalkaloid, α-chaconine. The interaction between these two compounds often leads to a biological effect greater than the sum of their individual effects.
One of the most well-documented interactions between α-solanine and α-chaconine is their synergistic effect on the destabilization of biological membranes. nih.gov While both glycoalkaloids can disrupt membranes by complexing with membrane sterols like cholesterol, their combined action is significantly more potent. nih.govmdpi.com Studies on rabbit erythrocytes, red beet cells, and protoplasts of the fungus Penicillium notatum have shown that a 1:1 mixture of α-solanine and α-chaconine produces a pronounced synergistic lysis effect. nih.gov
Individually, α-chaconine is consistently the more membrane-disruptive of the two compounds. nih.gov However, the synergism is maximal at different ratios depending on the cell type, suggesting that the specific membrane composition influences the interaction. nih.gov This synergistic binding to cholesterol is a key mechanism underlying their enhanced disruptive activity. nih.gov
Table 4: Synergistic Membrane Disruption by α-Solanine and α-Chaconine
| Test System | Observation | Maximal Synergism Ratio (Chaconine:Solanine) | Source |
| Rabbit Erythrocytes | Pronounced synergistic lysis | Approx. 70:30 | nih.gov |
| Red Beet Cells | Pronounced synergistic lysis | Approx. 40:60 | nih.gov |
| Penicillium notatum Protoplasts | Pronounced synergistic lysis | Approx. 70:30 | nih.gov |
| Cholesterol Binding (in vitro) | Synergistic binding | Approx. 50:50 | nih.gov |
The synergistic activity of α-solanine and α-chaconine extends beyond simple membrane lysis to more complex biological systems. This interaction has significant ecological implications, particularly in plant defense against herbivores and pathogens. For example, the two glycoalkaloids interact synergistically to inhibit feeding by the snail Helix aspersa. researchgate.net
In studies involving various cancer cell lines, mixtures of α-solanine and α-chaconine have demonstrated synergistic cytotoxicity, particularly against HepG2 liver cancer cells. mdpi.com It is noteworthy, however, that some combinations have also been reported to have antagonistic effects, indicating that the nature of the interaction can be dependent on the specific biological system and the concentrations of the compounds. mdpi.com
Table 5: Summary of Joint Biological Effects of α-Solanine and α-Chaconine
| Biological System/Effect | Type of Interaction | Observation | Source |
| Snail (Helix aspersa) Feeding | Synergistic | Enhanced feeding deterrence with combined compounds. | researchgate.net |
| Human Cancer Cell Lines (e.g., HepG2) | Synergistic / Antagonistic | Concentration-dependent cytotoxicity; some mixtures showed synergism, others antagonism. | mdpi.com |
| Fungal Protoplasts (P. notatum) | Synergistic | Enhanced membrane disruption and lysis. | nih.gov |
Analytical Methodologies for Alpha Solanine Research
Extraction Techniques for Biological Matrices
The initial and one of the most critical stages in the analysis of α-solanine from biological sources is the extraction process. The primary goal is to efficiently isolate the analyte from the sample matrix while minimizing the co-extraction of interfering substances. Various techniques have been developed and optimized to achieve this, ranging from traditional solvent-based methods to more modern, technologically advanced approaches.
Solvent-Based Extraction Optimization (e.g., Methanol (B129727), Acetic Acid)
Traditional solvent-based extraction remains a fundamental technique for the isolation of α-solanine. The choice of solvent is paramount and is dictated by the solubility of α-solanine and the nature of the biological matrix. Methanol and acetic acid are commonly employed solvents in this context.
Research has shown that a mixture of methanol and acetic acid can be effective for extracting glycoalkaloids. For instance, α-solanine and α-chaconine have been extracted from dehydrated potatoes using a boiling solution of methanol and acetic acid (95:5, v/v) researchgate.net. This combination leverages the high solubility of glycoalkaloids in methanol with the acidic environment provided by acetic acid, which can aid in disrupting cell structures and protonating the basic nitrogen atom in solanidine (B192412), thereby enhancing solubility.
In other applications, different concentrations of acetic acid have been utilized. A 5% acetic acid solution has been used for the extraction of α-solanine from potato tubers horticultureresearch.netresearchgate.net. The use of acidified solvents is a common strategy to improve the extraction efficiency of basic compounds like alkaloids. Some methods also incorporate a mixture of methanol, water, and acetic acid for extraction, followed by a purification step using solid-phase extraction (SPE) researchgate.netgoogle.com. The optimization of the solvent system is crucial; for example, one study found that a solution of tetrahydrofuran (B95107) (THF), water, acetonitrile (B52724) (ACN), and acetic acid (50:30:20:1) significantly improved recovery rates of α-solanine from soil samples compared to 5% acetic acid or a THF:water:ACN mixture alone researchgate.net.
The following table summarizes the use of different solvent systems for the extraction of α-solanine.
| Solvent System | Matrix | Key Findings | Reference |
| Methanol-Acetic Acid (95:5, v/v) | Dehydrated Potatoes | Effective for extracting α-solanine and α-chaconine. | researchgate.net |
| 5% Acetic Acid | Potato Tubers | Commonly used for extraction. | horticultureresearch.netresearchgate.net |
| Methanol, Water, Acetic Acid | Potato | Used in conjunction with SPE for purification. | researchgate.netgoogle.com |
| THF:H2O:ACN:CH3COOH (50:30:20:1) | Soil | Improved recovery compared to other solvent systems. | researchgate.net |
| 70% Methanol | Eggplant Fruits | Found to be more effective than 5% acetic acid, especially with ultrasonic extraction. | horticultureresearch.net |
It is noteworthy that in some cases, particularly with the aid of other extraction techniques like ultrasonic waves, the use of acid may be deemed unnecessary and could even lead to the hydrolysis of the glycoalkaloid, potentially reducing recovery horticultureresearch.net.
Ultrasonic Wave-Assisted Extraction
Ultrasonic wave-assisted extraction (UAE) is a more modern and efficient alternative to conventional solvent extraction methods. This technique utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the matrix generates shear forces that break the cell walls mechanically, thereby enhancing the penetration of the solvent and increasing the mass transfer of the target analyte into the solvent horticultureresearch.net.
The advantages of UAE include faster extraction rates, reduced solvent consumption, and lower energy costs compared to traditional methods horticultureresearch.net. Research has demonstrated the superiority of UAE for extracting α-solanine. For instance, a study on eggplant fruits found that ultrasonic wave extraction yielded significantly higher amounts of α-solanine compared to common extraction methods horticultureresearch.net. The optimal conditions for this extraction were determined to be 70% methanol as the solvent, an extraction time of 60 minutes at 50°C, and a material-to-liquid ratio of 1:10 horticultureresearch.net. Under these conditions, the average recovery efficiency was an impressive 97.97% horticultureresearch.net.
Another study investigating the extraction of steroidal alkaloids from potato peel waste also found UAE to be more effective than conventional solid-liquid extraction (SLE) using methanol nih.gov. This highlights the potential of UAE as a green and efficient method for the extraction of α-solanine from various biological matrices mdpi.comresearchgate.net.
The table below presents a comparison of extraction yields between ultrasonic wave-assisted extraction and common extraction methods for α-solanine in eggplant.
| Extraction Method | Matrix | α-Solanine Yield (mg g-1) | Reference |
| Ultrasonic Wave Extraction | Eggplant Skin | 0.107 | horticultureresearch.net |
| Common Extraction | Eggplant Skin | 0.0114 | horticultureresearch.net |
| Ultrasonic Wave Extraction | Eggplant Flesh | 0.626 | horticultureresearch.net |
| Common Extraction | Eggplant Flesh | 0.192 | horticultureresearch.net |
QuEChERS Methodology Adaptation
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach to sample preparation that was initially developed for pesticide residue analysis in food but has since been adapted for a wide range of analytes, including α-solanine dikmatech.comresearchgate.netchemicalpapers.comresearchgate.net. This methodology typically involves an extraction step with an organic solvent (commonly acetonitrile) and partitioning with salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components dikmatech.com.
The primary advantages of the QuEChERS approach are its simplicity, high sample throughput, and reduced solvent usage dikmatech.com. For the analysis of α-solanine in potato crisps, a modified QuEChERS method has been successfully employed dikmatech.comresearchgate.netchemicalpapers.com. The procedure involved the extraction of the analytes with acidified acetonitrile, followed by a liquid-liquid partitioning step induced by the addition of anhydrous magnesium sulfate (B86663) and sodium acetate, eliminating the need for a separate cleanup step researchgate.netchemicalpapers.com. This simplified and rapid sample preparation is a significant advantage for routine analysis.
A study on various Solanaceae family vegetables utilized a QuEChERS extraction with acetonitrile as the extracting solvent for determining α-solanine and α-chaconine content researchgate.net. The adaptability of the QuEChERS methodology makes it a valuable tool for the analysis of α-solanine in diverse and complex food matrices.
Chromatographic Separation and Quantification
Following extraction, the accurate separation and quantification of α-solanine are typically achieved through chromatographic techniques. High-performance liquid chromatography (HPLC) is the most prevalent method, often coupled with ultraviolet (UV) detection. Gas chromatography (GC) has also been explored, although its application is less common.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used analytical technique for the separation, identification, and quantification of α-solanine horticultureresearch.netresearchgate.netunc.edu.ar. The method's sensitivity, simplicity, and relatively low cost make it a preferred choice in many laboratories horticultureresearch.net.
The separation is typically achieved on a reversed-phase C18 column horticultureresearch.netresearchgate.netnih.gov. The mobile phase composition is a critical parameter that needs to be optimized to ensure adequate separation of α-solanine from other co-extracted compounds. A common mobile phase consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, often a phosphate (B84403) buffer, to control the pH horticultureresearch.netmdpi.comnih.gov. For instance, a mobile phase of acetonitrile and 0.05N potassium dihydrogen phosphate (55:45, V/V) has been used effectively horticultureresearch.netresearchgate.net. The pH of the mobile phase can influence the retention time and peak shape of α-solanine.
UV detection is commonly performed at a wavelength of around 202 nm, where α-solanine exhibits maximum absorbance horticultureresearch.netresearchgate.netnih.gov. While this method is effective, it can be less sensitive than mass spectrometry (MS)-based methods, and the quantification can sometimes be overestimated due to co-eluting impurities that also absorb at this wavelength nih.gov. Despite this, HPLC-UV remains a reliable and accessible method for the routine analysis of α-solanine.
The table below details typical parameters for the HPLC-UV analysis of α-solanine.
| Parameter | Specification | Reference |
| Column | Waters Nova-pak C18 | horticultureresearch.netresearchgate.net |
| Mobile Phase | Acetonitrile-0.05N potassium dihydrogen phosphate (55:45, V/V) | horticultureresearch.netresearchgate.net |
| Flow Rate | 0.7 mL min-1 | horticultureresearch.netresearchgate.net |
| Detection Wavelength | 202 nm | horticultureresearch.netresearchgate.net |
| Retention Time | 2.8 min | horticultureresearch.net |
Gas Chromatography (GC) Applications
Gas chromatography (GC) has also been applied to the analysis of α-solanine, although it is less common than HPLC horticultureresearch.netacs.org. A significant challenge with GC analysis of glycoalkaloids like α-solanine is their low volatility and thermal instability. To overcome this, derivatization is often necessary to convert the non-volatile glycoalkaloids into more volatile and thermally stable compounds suitable for GC analysis.
The process can be more complex and time-consuming compared to HPLC, which often allows for the direct analysis of the extract horticultureresearch.net. Despite these challenges, GC can offer high resolution and sensitivity. One of the earlier methods involved the hydrolysis of the glycoalkaloids to their aglycone, solanidine, which is more amenable to GC analysis. However, this approach does not allow for the individual quantification of α-solanine and α-chaconine. More advanced GC methods may involve the analysis of the intact, derivatized glycoalkaloids. While feasible, the additional sample preparation steps have made HPLC the more popular choice for routine α-solanine analysis.
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) is a powerful tool for the analysis of α-solanine, offering high sensitivity and specificity. It is often coupled with liquid chromatography for enhanced separation and identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are highly sensitive methods for the trace analysis of α-solanine in various matrices. nih.govdikmatech.com An LC-MS method has been established to determine micro amounts of α-solanine in potatoes, involving extraction with a 1% formic acid-methanol solution (1:1, v/v) with ultrasonic assistance. spkx.net.cn The separation is performed on a C18 column with a gradient elution of acetonitrile and 0.1% formic acid, followed by detection using electrospray ionization mass spectrometry (ESI-MS). spkx.net.cn This method demonstrated a good regression coefficient (0.9991) in the range of 7–460 μg/kg and an average recovery rate of 93.6%. spkx.net.cn
UPLC-MS/MS methods have been developed for the determination of α-solanine in plasma, urine, and potato crisps. nih.govdikmatech.com For plasma and urine analysis, samples are acidified and cleaned up using solid-phase extraction with a mixed-mode cation exchange (MCX) cartridge. nih.gov The analysis is carried out on an Acquity UPLC BEH C18 column with a gradient elution of acetonitrile (containing 0.1% formic acid) and water (containing 0.05% formic acid and 5.0 mmol/L ammonium (B1175870) acetate). nih.gov Detection is achieved by positive electrospray ionization tandem mass spectrometry in multiple reaction monitoring (MRM) mode. nih.gov This method is sensitive, with a limit of detection (LOD) of 0.1 ng/mL and a limit of quantitation (LOQ) of 0.3 ng/mL. nih.gov
For the analysis of potato crisps, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction method with acidified acetonitrile is employed, followed by UPLC-MS/MS analysis in MRM mode. dikmatech.com This approach yielded LOQs of 16 μg kg-1 for α-solanine. dikmatech.com Another SPE-LC-MS/MS method for biological samples used an Allure PFP Propyl column and an isocratic mobile phase of acetonitrile and 0.1% formic acid solution (70:30). tiaft.org This method had a detection limit of 0.2 ng/mL in blood and urine. tiaft.org
Table 2: LC-MS and UPLC-MS/MS Method Parameters for α-Solanine Trace Analysis
| Parameter | LC-MS in Potato spkx.net.cn | UPLC-MS/MS in Plasma/Urine nih.gov | UPLC-MS/MS in Potato Crisps dikmatech.com |
| Sample Matrix | Potato | Plasma, Urine | Potato Crisps |
| Extraction | 1% formic acid-methanol (1:1, v/v) with sonication | Acidification and MCX SPE cleanup | QuEChERS with acidified acetonitrile |
| Chromatographic Column | C18 column (2.1 mm × 150 mm, 5 μm) | Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) | Not specified |
| Mobile Phase | Acetonitrile and 0.1% formic acid (gradient) | Acetonitrile (0.1% formic acid) and H2O (0.05% formic acid, 5.0 mmol/L ammonium acetate) (gradient) | Not specified |
| Ionization | Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI+) | Electrospray Ionization (ESI) |
| Detection Mode | Not specified | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| LOD/LOQ | Not specified | LOD: 0.1 ng/mL, LOQ: 0.3 ng/mL | LOQ: 16 μg kg-1 |
| Recovery | 93.6% | 82%-112% (plasma), 96%-114% (urine) | Not specified |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/MS) is a valuable technique for the profiling of glycoalkaloids, including α-solanine. nih.govacs.org It has been successfully used to detect α-solanine in serum after a specific sample purification technique. nih.govacs.org This involves an initial solid-phase extraction on a C18 cartridge, followed by selective capture of the glycoalkaloids on antibody-coated agarose (B213101) beads. nih.govacs.org The purified compounds are then eluted with methanol and analyzed by MALDI-TOF/MS. nih.govacs.org This immunoaffinity purification step is crucial as it effectively reduces signal suppression that can occur with unpurified samples, allowing for the detection of α-solanine at concentrations as low as 1 ng/mL in spiked serum. nih.govacs.org
MALDI-TOF/MS imaging has also been employed to investigate the spatial distribution and changes of glycoalkaloids in potato tubers over different storage times. nih.gov This imaging technique allows for the visualization of the localization of α-solanine in different parts of the tuber, such as the sprout, periderm, and medulla, providing insights into its biosynthesis and metabolism during storage. nih.gov
The elucidation of the mass fragmentation pathways of α-solanine is critical for its unambiguous identification and structural characterization by mass spectrometry. nih.govwiley.com Studies using Orbitrap Fourier transform (FT) mass spectrometry with multistage collisional-induced dissociation (CID) experiments (MSn) on the [M+H]+ precursor ion have been instrumental in this regard. nih.gov Higher energy collisional-induced dissociation (HCD) at high resolution further aids in confirming the elemental composition of the product ions. nih.gov
The fragmentation of the protonated α-solanine molecule ([M+H]+ at m/z 868.6) primarily involves the sequential loss of its sugar moieties. tiaft.orgnih.govmdpi.com The initial fragmentation often involves the loss of the terminal rhamnose unit or the entire solatriose sugar chain. nih.govnih.gov Key product ions observed in tandem mass spectrometry (MS/MS) include those at m/z 722.4 (loss of rhamnose), m/z 706.32 (loss of glucose), and the aglycone solanidine at m/z 398.5. tiaft.orgnih.govmdpi.com Further fragmentation of the solanidine aglycone results from cleavages within the B-ring and E-ring structures. nih.gov The accurate mass data obtained from these experiments allows for the confirmation of the proposed product ion formulas. nih.gov
Table 3: Key Mass Fragments of α-Solanine in MS/MS
| Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Reference |
| 868.6 | 722.4 | Rhamnose | tiaft.orgnih.gov |
| 868.6 | 706.32 | Glucose | nih.govmdpi.com |
| 868.6 | 560.33 | Rhamnose + Glucose | mdpi.com |
| 868.6 | 398.5 | Solatriose (Rhamnose + Glucose + Galactose) | tiaft.orgnih.govmdpi.com |
MALDI-TOF/MS in Glycoalkaloid Profiling
Spectroscopic and Other Advanced Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of α-solanine and for its analysis within complex mixtures in metabolomics studies. nih.govmdpi.com Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the complete assignment of its complex structure, including the stereochemistry of the steroidal backbone and the linkages of the trisaccharide chain. researchgate.net
Enzyme Immunoassays (EIAs)
Enzyme immunoassays (EIAs), including the widely recognized enzyme-linked immunosorbent assay (ELISA), represent a significant analytical approach for the detection and quantification of α-solanine. nih.govresearchgate.net These methods are based on the specific binding interaction between an antibody and its target antigen, in this case, a glycoalkaloid. For the analysis of α-solanine, these assays often utilize antibodies that recognize solanidine, the common aglycone of both α-solanine and α-chaconine. nih.govresearchgate.net
The fundamental principle of an EIA for α-solanine involves the competition between the α-solanine in a sample and a labeled α-solanine (or a related compound) for a limited number of antibody binding sites. The amount of labeled antigen that binds to the antibody is inversely proportional to the concentration of α-solanine in the sample. The signal generated by the enzyme-linked label is then measured, typically via a colorimetric reaction, to determine the analyte concentration. researchgate.net
Recent research has focused on the development of new antibodies and ELISA systems to enhance the detection of potato alkaloids. nih.govresearchgate.net For instance, new ELISAs have been established that can detect α-solanine and α-chaconine in various matrices, including potato extracts and biological samples like serum and urine. nih.govresearchgate.net The detection performance of these assays can vary depending on the sample matrix, with higher sensitivity often observed in buffered solutions compared to complex biological fluids. nih.govresearchgate.net While immunoassays can be less common than chromatographic methods, they offer a valuable tool for rapid screening. researchgate.netakjournals.com
Electrophoretic Methods (e.g., Isotachyphoresis)
Electrophoretic methods, such as isotachophoresis (ITP), provide an alternative approach for the analysis of α-solanine. horticultureresearch.netvscht.cz Isotachophoresis separates charged molecules based on their electrophoretic mobility. In a typical ITP setup for glycoalkaloid analysis, a leading electrolyte with high mobility and a terminating electrolyte with low mobility are used to bracket the sample ions. When an electric field is applied, the sample components separate into distinct zones based on their individual mobilities, allowing for quantification.
A key characteristic of ITP in the context of glycoalkaloid analysis is its ability to separate the aglycone, solanidine, from the glycoalkaloids in a single run. researchgate.net However, it typically does not separate individual glycoalkaloids that differ only in their sugar moieties, such as α-solanine and α-chaconine. researchgate.net Therefore, ITP is often used to determine the total α-glycoalkaloid content. vscht.czresearchgate.net
The sample preparation for ITP analysis of α-solanine often involves extraction with a solvent like methanol, followed by a clean-up step using solid-phase extraction (SPE). vscht.cz The detection limit for α-glycoalkaloids using ITP has been reported to be around 2 mg/kg. vscht.cz Comparative studies have shown that ITP can yield similar results for total glycoalkaloid content when compared to methods like high-performance liquid chromatography (HPLC). researchgate.net
Method Validation and Performance Parameters (Linearity, Precision, Accuracy, Recovery, Sensitivity)
The reliability and applicability of any analytical method for α-solanine are established through rigorous validation of its performance parameters. These parameters include linearity, precision, accuracy, recovery, and sensitivity (limit of detection and limit of quantification).
Linearity demonstrates the direct proportionality between the analytical response and the concentration of α-solanine over a specific range. europa.euajpaonline.com For α-solanine, linear ranges have been established for various techniques. For instance, an LC-MS method demonstrated linearity for α-solanine in the range of 0.03 to 3 µg/mL. nih.gov Another HPLC-UV method reported a linear range of 2.5–28 µg/mL for solanine. nih.govmdpi.com
Precision refers to the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. europa.euajpaonline.com It is often expressed as the relative standard deviation (RSD). For an HPTLC method, the repeatability (RSDr) for α-solanine was found to be 8.2%. researchgate.net An LC-MS method reported an intra-day precision with a coefficient of variance below ten for α-solanine. nih.gov
Accuracy represents the closeness of the measured value to the true value. europa.euajpaonline.com It is often assessed through recovery studies. For an LC-MS method, the accuracy for α-solanine ranged from 86.4% to 114.3%. nih.gov
Recovery is a measure of the extraction efficiency of an analytical method. Spiking experiments are commonly performed to determine recovery. An HPLC method for α-solanine in eggplant reported a recovery of 96-99%. horticultureresearch.net An HPTLC method for α-solanine in potato tubers showed a recovery of 80-90%. researchgate.netakjournals.com An LC-MS method applied to potato protein powder demonstrated a recovery for α-solanine ranging from 81.6% to 106.4%. nih.govmdpi.com Similarly, a method using isotachophoresis reported average recoveries of 90–103% for α-glycoalkaloids. researchgate.net
Sensitivity is determined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest amount of an analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. europa.eu An LC-MS method established an LOD of 0.01 µg/mL and an LOQ of 0.03 µg/mL for α-solanine. nih.govmdpi.com An HPTLC method reported an LOQ of 5.0 mg/kg for α-solanine in peeled potato tubers. researchgate.netakjournals.com
The following tables provide a summary of performance parameters for different analytical methods used for α-solanine determination as reported in the literature.
Table 1: Performance Parameters of Various Analytical Methods for α-Solanine
| Analytical Method | Linearity Range | Precision (RSD) | Accuracy | Recovery | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|---|---|
| LC-MS | 0.03 - 3 µg/mL | < 10% (Intra-day) | 86.4% - 114.3% | 81.6% - 106.4% | 0.03 µg/mL | 0.01 µg/mL | nih.govmdpi.com |
| HPTLC | - | 8.2% (Repeatability) | - | 80% - 90% | 5.0 mg/kg | - | researchgate.netakjournals.com |
| HPLC | - | - | - | 96% - 99% | - | - | horticultureresearch.net |
| Isotachophoresis | - | - | - | 90% - 103% (α-PGAs) | 2 mg/kg (α-PGAs) | - | researchgate.net |
Q & A
Q. What are the validated methods for quantifying alpha-solanine in plant tissues, and how do they address matrix interference?
this compound quantification typically employs high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) detectors. Matrix interference from other glycoalkaloids (e.g., alpha-chaconine) is minimized using reversed-phase C18 columns and gradient elution with acetonitrile/water mixtures . Validation requires spiking experiments with certified reference materials to ensure recovery rates >90% . For plant tissues, freeze-drying and ethanol extraction are recommended to preserve stability .
Q. How should this compound be stored to maintain stability in laboratory settings?
this compound is sensitive to light and heat. Storage at <+8°C in airtight, light-resistant containers is critical to prevent degradation. Solubility in ethanol (but not water) allows preparation of stock solutions, which should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles .
Q. What in vitro assays are suitable for assessing this compound cytotoxicity, and how are confounding factors controlled?
The MTT assay is widely used to measure cytotoxicity in cancer cell lines (e.g., human prostate Du145 or breast carcinoma cells). Key controls include:
- Solvent controls (e.g., ethanol at equivalent concentrations).
- Co-treatment with antioxidants (e.g., NAC) to distinguish apoptosis from oxidative stress .
- Dose-response curves (typical range: 1–50 μM) to identify IC50 values .
Advanced Research Questions
Q. How does this compound induce apoptosis via E-cadherin and MMP modulation, and what experimental models validate these mechanisms?
this compound upregulates E-cadherin to inhibit epithelial-mesenchymal transition (EMT), reducing metastasis. Concurrently, it suppresses MMP-2/MMP-9 activity, validated via gelatin zymography and Western blotting in invasion assays (e.g., Boyden chamber). In vivo, xenograft models (e.g., nude mice with Du145 tumors) show reduced tumor volume and metastasis via immunohistochemical staining for E-cadherin and MMPs .
Q. What contradictions exist in this compound’s dual role as a toxin and anticancer agent, and how can they be resolved methodologically?
While this compound is toxic at high doses (e.g., >50 μM in vitro), subtoxic concentrations (5–20 μM) exhibit anticancer effects. Resolving this requires:
Q. Which in vivo models best replicate this compound’s pharmacokinetics, and what are their limitations?
Rabbit ear vein phlebitis models are effective for studying vascular effects (e.g., bFGF/VEGF modulation via Western blot and PCR) . However, rodents are preferred for systemic toxicity due to metabolic similarities to humans. Limitations include poor solubility in aqueous buffers, necessitating ethanol/PEG formulations .
Q. How can metabolic profiling distinguish this compound biosynthesis pathways in Solanum species?
Imaging mass spectrometry (iMScope) maps spatial distribution in potato sprouts, revealing biosynthesis hotspots. Comparative metabolomics databases (e.g., PCMD) identify species-specific pathways, such as the absence of 16,22,26-trihydroxycholesterol conversion in Brassica, preventing this compound synthesis .
Data Contradiction and Reproducibility
Q. Why do studies report conflicting results on this compound’s NF-κB inhibition, and how can experimental design mitigate this?
Discrepancies arise from cell-type-specific NF-κB activation thresholds. Reproducibility requires:
Q. What strategies address batch variability in this compound extracted from plant sources?
Batch variability is minimized via:
- Ultra-performance liquid chromatography (UPLC) purity checks (>95%).
- Normalization to solanidine content (aglycone precursor) using LC-MS .
- Metabolomic profiling to account for co-extracted glycoalkaloids .
Ethical and Reporting Standards
Q. How should researchers report this compound’s toxicological data to meet regulatory guidelines?
Follow OECD 423 guidelines for acute oral toxicity, including:
- Detailed solvent controls.
- Histopathological analysis of liver/kidney tissues.
- EC-compliant safety data sheets (SDS) with hazard codes (e.g., H301: Toxic if swallowed) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
